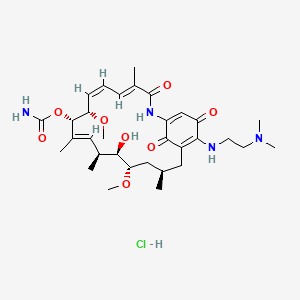

Alvespimycin Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

Properties

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSYBWLNYPEFJK-IHLRWNDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431773 | |

| Record name | Alvespimycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467214-21-7 | |

| Record name | Alvespimycin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVESPIMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612K359T69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alvespimycin Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alvespimycin hydrochloride (also known as 17-DMAG) is a potent, second-generation, water-soluble inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] As a molecular chaperone, Hsp90 plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and angiogenesis.[3][4] By inhibiting the ATPase activity of Hsp90, Alvespimycin disrupts the chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of these client proteins.[4][5] This targeted degradation of oncoproteins provides a multi-pronged attack on cancer cells, making Alvespimycin a subject of significant interest in oncology research and development. This technical guide will provide an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Hsp90 Inhibition

Alvespimycin, a derivative of the natural product geldanamycin, binds to the N-terminal ATP-binding pocket of Hsp90.[6][7] This competitive inhibition of ATP binding freezes the chaperone in a conformation that is unable to process its client proteins effectively.[4] The subsequent dissociation of the Hsp90-client protein complex flags the client protein for ubiquitination and subsequent degradation by the proteasome.[5] This mechanism is particularly effective in cancer cells, which often exhibit a higher reliance on the Hsp90 chaperone machinery to maintain the stability of their mutated and overexpressed oncoproteins.[3][5]

A hallmark of Hsp90 inhibition by Alvespimycin is the compensatory induction of other heat shock proteins, notably Hsp72 (the inducible form of Hsp70).[5][8] This induction serves as a reliable pharmacodynamic biomarker for assessing the biological activity of the drug in both preclinical and clinical settings.[5][8]

Below is a diagram illustrating the core mechanism of this compound action.

Caption: Core Mechanism of this compound Action.

Downstream Cellular Effects

The degradation of Hsp90 client proteins by Alvespimycin triggers a cascade of downstream cellular events, ultimately leading to anti-tumor activity. These effects include:

-

Induction of Apoptosis: Many Hsp90 client proteins are key anti-apoptotic factors or pro-survival signaling molecules. Their degradation sensitizes cancer cells to programmed cell death. Alvespimycin has been shown to activate apoptosis through the mitochondrial pathway, associated with increased caspase activity and decreased mitochondrial membrane potential.[9][10]

-

Cell Cycle Arrest: Critical regulators of the cell cycle, such as CDK4 and CDK6, are Hsp90 client proteins.[3] Their depletion by Alvespimycin leads to cell cycle arrest, primarily in the G0/G1 phase, thereby inhibiting cell proliferation.[9][10][11]

-

Anti-Angiogenesis: Key drivers of angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2), are influenced by Hsp90 activity. Hsp90 inhibitors can suppress tumor angiogenesis by blocking the HIF-1α/VEGF/VEGFR-2 signaling pathway.[12]

The following diagram illustrates the major signaling pathways affected by Alvespimycin.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Facebook [cancer.gov]

- 8. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alvespimycin Inhibits Heat Shock Protein 90 and Overcomes Imatinib Resistance in Chronic Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. AT-533, a novel Hsp90 inhibitor, inhibits breast cancer growth and HIF-1α/VEGF/VEGFR-2-mediated angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Alvespimycin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvespimycin hydrochloride (formerly known as 17-DMAG or KOS-1022) is a potent, second-generation, semi-synthetic inhibitor of Heat Shock Protein 90 (HSP90).[1][2] This document provides a comprehensive technical overview of this compound, detailing its discovery as a derivative of geldanamycin, its chemical synthesis, and its mechanism of action as a modulator of the cellular stress response. The guide includes a compilation of its biological activity, detailed experimental protocols for its synthesis and evaluation, and visual representations of its signaling pathways and experimental workflows.

Discovery and Development

Alvespimycin emerged from efforts to improve the pharmaceutical properties of the natural product geldanamycin, a potent HSP90 inhibitor with limitations such as poor water solubility and hepatotoxicity.[1] By modifying the 17-position of the geldanamycin scaffold, researchers aimed to create analogues with enhanced solubility and a more favorable safety profile. This led to the synthesis of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG), which demonstrated significantly improved water solubility and promising anti-tumor activity.[1][3] The hydrochloride salt form, this compound, was subsequently developed for clinical investigation.[4][5]

Chemical Synthesis

The synthesis of this compound is a semi-synthetic process starting from the natural product geldanamycin. The core of the synthesis involves a nucleophilic substitution reaction at the 17-position of the geldanamycin ansa-macrocycle.

Synthesis of Alvespimycin from Geldanamycin

The synthesis involves the displacement of the 17-methoxy group of geldanamycin with N,N-dimethylethylenediamine.

Experimental Protocol: Synthesis of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (Alvespimycin)

-

Materials:

-

Geldanamycin

-

N,N-dimethylethylenediamine

-

Dichloromethane (anhydrous)

-

Hexane

-

Methanol

-

Standard laboratory glassware and stirring apparatus

-

Thin Layer Chromatography (TLC) apparatus and plates (e.g., silica gel with fluorescent indicator)

-

Rotary evaporator

-

Centrifuge

-

-

Procedure:

-

Dissolve geldanamycin in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess (typically 5 equivalents) of N,N-dimethylethylenediamine dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 95:5 chloroform:methanol). The reaction is typically complete within 48 hours.

-

Upon completion, precipitate the crude product by adding hexane to the reaction mixture.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with hexane to remove unreacted starting materials and byproducts.

-

Dry the resulting solid under vacuum to yield the crude Alvespimycin.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

-

-

Characterization:

-

The purified Alvespimycin should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

-

Formation of this compound

To improve its pharmaceutical properties, particularly aqueous solubility, Alvespimycin free base is converted to its hydrochloride salt.

Experimental Protocol: Preparation of this compound

-

Materials:

-

Alvespimycin (free base)

-

Hydrochloric acid (e.g., as a solution in a suitable solvent like diethyl ether or isopropanol)

-

Anhydrous solvent (e.g., diethyl ether or a mixture of dichloromethane and methanol)

-

-

Procedure:

-

Dissolve the purified Alvespimycin free base in a minimal amount of a suitable anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid solution to the stirred Alvespimycin solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.

-

-

Characterization:

-

The final this compound product should be characterized by melting point determination, elemental analysis, and spectroscopic methods to confirm the salt formation and purity.

-

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[4]

HSP90 is a key component of the cellular machinery that ensures the correct folding, stability, and activity of a wide range of proteins involved in signal transduction, cell cycle regulation, and apoptosis. In cancer cells, HSP90 is often overexpressed and plays a critical role in maintaining the function of mutated or overexpressed oncoproteins that drive tumor growth and survival.

Alvespimycin binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its ATPase activity. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.

Key HSP90 client proteins affected by Alvespimycin include:

-

Receptor Tyrosine Kinases: HER2, EGFR

-

Signaling Kinases: Raf-1, Akt, Cdk4/6

-

Transcription Factors: Mutant p53, HIF-1α

The degradation of these client proteins disrupts multiple oncogenic signaling pathways simultaneously, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

dot

Caption: Mechanism of HSP90 Inhibition by this compound.

Quantitative Biological Data

The biological activity of this compound has been evaluated in a variety of in vitro and in vivo models. A summary of key quantitative data is presented below.

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| HSP90 Binding | Purified Human HSP90 | IC50 | 62 ± 29 nM | [4] |

| Cell Viability | SK-BR-3 (Breast Cancer) | GI50 | 29 nM | N/A |

| Cell Viability | SKOV3 (Ovarian Cancer) | GI50 | 32 nM | N/A |

| Client Protein Degradation | SK-BR-3 (HER2) | EC50 | 8 nM | N/A |

| Client Protein Degradation | SKOV3 (HER2) | EC50 | 46 nM | N/A |

| HSP70 Induction | SK-BR-3 | EC50 | 4 nM | N/A |

| HSP70 Induction | SKOV3 | EC50 | 14 nM | N/A |

| Clinical Trial (Phase I) | Advanced Solid Tumors | MTD | 80 mg/m² (weekly IV) | N/A |

| Clinical Trial (Phase I) | Advanced Malignancies | MTD | 24 mg/m² (twice weekly IV) | N/A |

Experimental Protocols for Biological Evaluation

HSP90 Binding Assay (Fluorescence Polarization)

This assay measures the ability of a compound to displace a fluorescently labeled ligand from the ATP-binding site of HSP90.

Experimental Protocol: Fluorescence Polarization Competition Assay

-

Materials:

-

Purified recombinant human HSP90 protein

-

Fluorescently labeled HSP90 ligand (e.g., BODIPY-geldanamycin)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 0.01% NP-40, 2 mM DTT)

-

This compound (and other test compounds)

-

384-well, low-volume, black microplates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare a solution of HSP90 and the fluorescent ligand in the assay buffer. The final concentrations should be optimized for a stable and robust polarization signal.

-

Serially dilute this compound and other test compounds in the assay buffer.

-

In the microplate, add the HSP90/fluorescent ligand solution to wells containing the serially diluted compounds. Include control wells with no compound (maximum polarization) and wells with a known saturating concentration of a non-fluorescent HSP90 inhibitor (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

dot

References

- 1. mdpi.com [mdpi.com]

- 2. 17-Dimethylaminoethylamino-17-demethoxygeldanamycin - Wikipedia [en.wikipedia.org]

- 3. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. This compound | C32H49ClN4O8 | CID 9852573 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of 17-DMAG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG), a water-soluble analog of 17-AAG, is a potent second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cell signaling, proliferation, and survival.[1][4] By inhibiting the intrinsic ATPase activity of Hsp90, 17-DMAG leads to the proteasomal degradation of these client proteins, making it a compelling target for cancer therapy.[3][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of 17-DMAG, summarizing key data, experimental protocols, and a visual representation of its mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of 17-DMAG has been characterized in both preclinical models and human clinical trials. It generally exhibits dose-proportional increases in exposure, though with considerable inter-individual variability.[1][6]

Preclinical Pharmacokinetics

Studies in mice and rats have demonstrated that 17-DMAG has good bioavailability and is widely distributed to tissues, with the exception of the brain and testes.[7] It is metabolized to a lesser extent than its predecessor, 17-AAG.[7]

Table 1: Preclinical Pharmacokinetic Parameters of 17-DMAG

| Species | Dose and Route | Cmax (µg/mL) | AUC (µg/mL·h) | Bioavailability (%) | Key Findings | Reference |

| CD2F1 Mice | 75 mg/kg i.v. | 18 - 24.2 | 19.2 | - | Peak plasma concentrations observed at 5 minutes post-injection. | [7] |

| CD2F1 Mice | 75 mg/kg i.p. | - | - | 100 | Excellent bioavailability via intraperitoneal route. | [7] |

| CD2F1 Mice | 75 mg/kg p.o. | - | - | 50 | Good oral bioavailability. | [7] |

| Fischer 344 Rats | 10 mg/kg i.v. | 0.88 - 1.74 | 1.73 | - | Plasma concentrations fell below the limit of quantitation by 180 minutes. | [7] |

Clinical Pharmacokinetics

In patients with advanced solid tumors, 17-DMAG administered intravenously has shown a linear pharmacokinetic profile over a range of doses.[1][2] The terminal half-life is approximately 24 hours.[1]

Table 2: Clinical Pharmacokinetic Parameters of 17-DMAG in Adult Patients

| Study Population | Dosing Schedule | Dose Range (mg/m²) | Cmax (µg/mL) | AUC (µg/mL·h) | Half-life (h) | Clearance (mL/min/m²) | Reference |

| Advanced Solid Tumors | Daily for 5 days | 1.5 - 46 | 0.071 - 1.7 | 0.7 - 14.7 | 24 ± 15 | 79 ± 40 | [1] |

| Advanced Malignancies | Twice weekly | Up to 21 | Dose-proportional increase | Dose-proportional increase | - | - | [2] |

| Advanced Solid Tumors | Weekly | 2.5 - 106 | Dose-proportional increase up to 80 mg/m² | Dose-proportional increase up to 80 mg/m² | - | - | [8] |

Pharmacodynamics

The pharmacodynamic effects of 17-DMAG are primarily mediated through the inhibition of Hsp90, leading to a cascade of downstream cellular events.

Hsp90 Inhibition and Client Protein Degradation

17-DMAG binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function.[3][5] This leads to the ubiquitin-mediated proteasomal degradation of Hsp90 client proteins. A hallmark of Hsp90 inhibition is the compensatory induction of Hsp70.[5][9]

Table 3: In Vitro and In Vivo Pharmacodynamic Effects of 17-DMAG

| Model System | 17-DMAG Concentration/Dose | Key Pharmacodynamic Effects | Reference |

| Gastric Cancer Cell Lines (AGS, SNU-1, KATO-III) | 10 - 200 nM | Decreased proliferation, increased apoptosis, degradation of p-AKT and survivin. | [5] |

| Osteosarcoma Cell Lines (HOS, Saos, MG63, NY) | IC50: 70.7 - 75 nM | Inhibition of cell proliferation, G2/M cell cycle arrest, induction of apoptosis. | [10] |

| Chronic Lymphocytic Leukemia (CLL) Cells | 100 nM | Depletion of IKK, Akt, and Cdk9; inhibition of NF-κB signaling. | [11] |

| Patients with Advanced Solid Tumors | ≥20 mg/m² (weekly) | Significant induction of Hsp72 in PBMCs. | [8] |

| Patients with Advanced Solid Tumors | 80 mg/m² (weekly) | Depletion of client proteins (CDK4, LCK) in PBMCs and tumor biopsies. | [8] |

Signaling Pathways Affected by 17-DMAG

The inhibition of Hsp90 by 17-DMAG disrupts multiple oncogenic signaling pathways.

Figure 1: Canonical and non-canonical signaling pathways affected by 17-DMAG.

One of the key pathways affected is the NF-κB signaling cascade, which is critical for the survival of malignant B-cells in diseases like Chronic Lymphocytic Leukemia (CLL). 17-DMAG leads to the degradation of IKK, a kinase essential for NF-κB activation.[11][12]

Figure 2: Inhibition of the NF-κB signaling pathway by 17-DMAG.

Furthermore, 17-DMAG has been shown to disrupt the MET signaling pathway in osteosarcoma by promoting the ubiquitination and degradation of the MET receptor tyrosine kinase, another Hsp90 client protein.[10][13]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rodents

-

Animal Models: Female CD2F1 mice or male Fischer 344 rats are commonly used.[7]

-

Drug Administration: 17-DMAG is administered as an intravenous bolus, intraperitoneally, or orally.[7]

-

Sample Collection: Blood samples are collected at various time points post-administration. Tissues, urine, and bile can also be collected for distribution and excretion studies.[7]

-

Analytical Method: Plasma and tissue concentrations of 17-DMAG are determined using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).[7]

Clinical Pharmacokinetic Studies

-

Patient Population: Patients with advanced solid tumors or other malignancies.[1][2]

-

Drug Administration: 17-DMAG is typically administered as a 1-hour intravenous infusion.[1][2]

-

Sample Collection: Blood samples are collected in heparinized tubes at pre-defined time points before, during, and after the infusion. Plasma is separated by centrifugation and stored at -80°C.[2][8]

-

Analytical Method: Plasma concentrations of 17-DMAG are quantified using a validated LC-MS method.[2][14]

In Vitro Pharmacodynamic Assays

-

Cell Lines: Various cancer cell lines are used, such as gastric (AGS, SNU-1) or osteosarcoma (MG63, Saos) cell lines.[5][10]

-

Treatment: Cells are treated with varying concentrations of 17-DMAG for specified durations.[5]

-

Western Blotting: To assess the levels of Hsp90, Hsp70, and client proteins (e.g., AKT, RAF-1, CDK4), cell lysates are subjected to SDS-PAGE and immunoblotting with specific antibodies.[1]

-

Cell Proliferation and Apoptosis Assays: Cell viability is assessed using assays like the EZ-Cytox Cell Proliferation Assay. Apoptosis can be quantified by flow cytometry after Annexin V/PI staining.[5][15]

Figure 3: A generalized workflow for in vitro pharmacodynamic evaluation of 17-DMAG.

Conclusion

17-DMAG is a potent Hsp90 inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its ability to induce the degradation of a wide range of oncoproteins makes it an attractive therapeutic agent for various cancers. The data summarized in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and clinicians involved in the development and application of Hsp90-targeted therapies. Further research focusing on optimizing dosing schedules and combination therapies may enhance the clinical utility of 17-DMAG.

References

- 1. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted cancer therapy through 17-DMAG as an Hsp90 inhibitor: Overview and current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Population pharmacokinetic analysis of 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) in adult patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of 17-dimethylaminoethylamino-17-demethoxygeldanamycin in human plasma by liquid chromatography with mass-spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

Alvespimycin Hydrochloride: An In-Depth Technical Guide to its In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Alvespimycin Hydrochloride (also known as 17-DMAG, KOSN-1022), a potent inhibitor of Heat Shock Protein 90 (HSP90). This document summarizes key quantitative data, details experimental protocols for essential assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Efficacy Data of this compound

Alvespimycin has demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines. Its efficacy is typically measured in terms of IC50 (half-maximal inhibitory concentration), GI50 (half-maximal growth inhibition), and EC50 (half-maximal effective concentration) values.

Table 1: Cell Viability and Growth Inhibition Data

| Cell Line | Cancer Type | Parameter | Value (nM) | Citation |

| SKBR3 | Breast Cancer | GI50 | 29 | [1] |

| SKOV3 | Ovarian Cancer | GI50 | 32 | [1] |

| K562 | Chronic Myeloid Leukemia | IC50 | 50 | [2][3][4][5] |

| K562-RC (Imatinib-resistant) | Chronic Myeloid Leukemia | IC50 | 31 | [2][3][4][5] |

| K562-RD (Imatinib-resistant) | Chronic Myeloid Leukemia | IC50 | 44 | [2][3][4][5] |

| AGS | Gastric Cancer | IC50 | 16,000 | [1] |

| MCF-7 | Breast Cancer | GI50 | <2,000 (at 72h) | [6] |

| MDA-MB-231 | Breast Cancer | GI50 | ≤1,000 (at 72h) | [6] |

Table 2: Target Engagement and Downstream Effects

| Cell Line | Cancer Type | Parameter | Target/Marker | Value (nM) | Citation |

| Cell-free | - | IC50 | HSP90 | 62 | [1] |

| SKBR3 | Breast Cancer | EC50 | Her2 Degradation | 8 | [1][7] |

| SKOV3 | Ovarian Cancer | EC50 | Her2 Degradation | 46 | [1][7] |

| SKBR3 | Breast Cancer | EC50 | Hsp70 Induction | 4 | [1][7] |

| SKOV3 | Ovarian Cancer | EC50 | Hsp70 Induction | 14 | [1][7] |

Mechanism of Action: HSP90 Inhibition

This compound exerts its anti-cancer effects by binding to the ATP-binding pocket in the N-terminal domain of HSP90, a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins.[8][9] Inhibition of HSP90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of these client proteins, thereby disrupting critical cancer-promoting signaling pathways.[8][9] A hallmark of HSP90 inhibition is the compensatory upregulation of HSP70.[2]

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. The following sections outline the protocols for key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)[6]

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[10]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for attachment.

-

Drug Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[6]

-

MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as HSP90 client proteins and HSP70.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HSP70, anti-Her2, anti-CDK4, anti-p-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in lysis buffer and determine protein concentration.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and suspension cells after treatment.

-

Washing: Wash cells with cold PBS.

-

Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI.[11][12]

-

Incubation: Incubate in the dark at room temperature for 15 minutes.[11][12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3][11]

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol.

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend cells in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells to allow for DNA staining and RNA degradation.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[3][4]

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating Alvespimycin's in vitro efficacy and the logical progression from HSP90 inhibition to cellular outcomes.

Caption: A generalized experimental workflow for in vitro efficacy studies.

Caption: Logical flow from drug action to cellular response.

This technical guide serves as a foundational resource for researchers engaged in the study of this compound. The provided data, protocols, and diagrams offer a robust framework for understanding and further investigating the in vitro anti-cancer properties of this promising HSP90 inhibitor.

References

- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 17-AAG and 17-DMAG-induced inhibition of cell proliferation through B-Raf downregulation in WT B-Raf-expressing uveal melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

An In-Depth Technical Guide to 17-DMAG: Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG), a potent, water-soluble inhibitor of Heat Shock Protein 90 (Hsp90). We will delve into the core mechanisms of its action, methodologies for confirming its engagement with Hsp90 in a cellular context, and protocols for validating its downstream effects on critical signaling pathways.

Introduction: 17-DMAG, an Hsp90 Inhibitor

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1][2] This makes Hsp90 a compelling target for cancer therapy. 17-DMAG is a semi-synthetic derivative of geldanamycin that exhibits improved water solubility and bioavailability compared to its predecessor, 17-AAG.[3][4] It binds to the highly conserved N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its essential ATPase activity.[5][6] This inhibition leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, resulting in a multi-pronged attack on cancer signaling networks.[7][8]

Target Engagement: Confirming 17-DMAG Binds to Hsp90

Target engagement is the critical first step in validating a drug's mechanism of action. It confirms that the compound physically interacts with its intended target within the complex cellular environment.

Mechanism of Binding 17-DMAG, like other ansamycin antibiotics, occupies the ATP-binding site in the N-terminal domain of Hsp90.[9] This prevents the binding of ATP and locks the chaperone in an open conformation, thereby inhibiting the ATPase cycle necessary for client protein maturation and activation.[5]

Quantitative Analysis of Binding The affinity of 17-DMAG for Hsp90 has been quantified using various biophysical methods. These values are critical for understanding the potency of the inhibitor.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 0.35 ± 0.04 μM | MicroScale Thermophoresis (MST) | |

| EC₅₀ | 62 nM | Hsp90 Binding Assay | [10] |

Target Validation: Downstream Consequences of Hsp90 Inhibition

Validating the target involves demonstrating that the engagement of Hsp90 by 17-DMAG produces the expected biological consequences. This is primarily observed through the degradation of Hsp90 client proteins and the resulting cellular phenotypes, such as apoptosis and cell cycle arrest.

Degradation of Hsp90 Client Proteins Upon Hsp90 inhibition, its client proteins become destabilized, are tagged by ubiquitin ligases (like CHIP), and are subsequently degraded by the proteasome.[7][11] This depletion of key signaling nodes is the hallmark of Hsp90 inhibitor activity.

Key Client Proteins Affected by 17-DMAG:

-

Kinases: p-Akt, RAF-1, PI3K, HER2 (ErbB2), EGFR, MET, IKKα/β, CDK4.[11][12][13][14][15]

-

Transcription Factors & Others: Survivin, MMP2, HIF-1α, STAT3.[12][16]

Cellular Effects The degradation of these client proteins disrupts multiple oncogenic pathways, leading to:

-

Cell Cycle Arrest: Treatment with Hsp90 inhibitors can induce G1 or G2/M phase arrest.[11][17]

-

Apoptosis: Depletion of pro-survival proteins like Akt and Survivin, and disruption of the NF-κB pathway, triggers programmed cell death.[5][15] This is often confirmed by observing the cleavage of PARP and caspases.[14]

-

Induction of Heat Shock Response: As a compensatory mechanism, the cell upregulates the expression of other heat shock proteins, most notably Hsp70, which serves as a reliable biomarker for Hsp90 inhibition.[10][12][14]

Quantitative Cellular Potency of 17-DMAG The functional consequence of Hsp90 inhibition is often measured by the concentration of 17-DMAG required to inhibit cell proliferation or viability by 50% (IC₅₀). These values are cell-line dependent.

| Cell Line | Assay Type | Effect | Effective Concentration | Reference |

| AGS (Gastric Cancer) | Apoptosis Assay | Increased sub-G1 population to 38.5% | 200 nM | [5][16] |

| MG63 (Osteosarcoma) | Western Blot | Decline in p-MET and p-Akt | 75 nM | [11] |

| Various Patient Tumors | Clonogenic Assay | Lower IC₇₀ than 17-AAG | Not specified | [3] |

| Uveal Melanoma | Proliferation Assay | Reduced cell proliferation | ~300 nM | [18] |

Mandatory Visualizations

Caption: Mechanism of 17-DMAG action on the Hsp90 signaling pathway.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Experimental workflow for Hsp90 target validation.

Detailed Experimental Protocols

The following protocols provide a framework for assessing 17-DMAG target engagement and validation. Specific parameters may require optimization based on the cell line and equipment used.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This assay assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[19][20]

Materials:

-

Cell culture reagents

-

17-DMAG and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

PCR tubes and a thermal cycler

-

Ultracentrifuge or high-speed microcentrifuge

-

Reagents for Western Blotting

Procedure:

-

Cell Treatment: Culture cells to ~80-90% confluency. Treat one set of cells with the desired concentration of 17-DMAG and another with vehicle control for a specified time (e.g., 1-2 hours).

-

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heating: Aliquot the cell suspension into separate PCR tubes. Heat the tubes at a range of different temperatures (e.g., 45°C to 69°C) for 5 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[21]

-

Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

-

Separation: Centrifuge the lysates at high speed (e.g., 100,000 x g or >20,000 x g) for 20-30 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Carefully collect the supernatant (soluble fraction). Normalize protein concentration, and analyze the levels of soluble Hsp90 by quantitative Western Blotting.

-

Interpretation: Plot the amount of soluble Hsp90 against temperature for both treated and control samples. A shift in the curve to the right for the 17-DMAG-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 2: Western Blotting for Client Protein Degradation

This is the most common method to validate the downstream effects of Hsp90 inhibition.[12][14]

Materials:

-

Treated cell lysates (as prepared in Protocol 1 or similar)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against Hsp90, Hsp70, Akt, p-Akt, RAF-1, MET, Cleaved PARP, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with a dose-range of 17-DMAG (e.g., 0-200 nM) for a set time (e.g., 24 hours). Lyse cells in RIPA buffer, and determine protein concentration.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Interpretation: A dose-dependent decrease in the levels of client proteins (e.g., Akt, MET) and an increase in Hsp70 and cleaved PARP, relative to the loading control, validates the intended biological effect of 17-DMAG.[16]

Protocol 3: Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate that 17-DMAG disrupts the interaction between Hsp90 and its client proteins.[11]

Materials:

-

Non-denaturing lysis buffer (e.g., Triton X-100 based buffer)

-

Primary antibody for immunoprecipitation (e.g., anti-Hsp90 or anti-MET)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffers and elution buffer

-

Reagents for Western Blotting

Procedure:

-

Cell Treatment and Lysis: Treat cells with 17-DMAG or vehicle. Lyse cells in a non-denaturing buffer to preserve protein complexes.

-

Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Hsp90) overnight at 4°C.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western Blotting, probing for the client protein of interest (e.g., MET) and co-chaperones.

-

Interpretation: A reduced amount of the client protein in the Hsp90 immunoprecipitate from 17-DMAG-treated cells compared to the control indicates that the drug has disrupted the Hsp90-client protein complex.[11]

Protocol 4: Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of 17-DMAG and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Interpretation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plotting viability against drug concentration allows for the determination of the IC₅₀ value.

Conclusion

The validation of 17-DMAG as a specific and potent Hsp90 inhibitor requires a multi-faceted approach. Direct evidence of target engagement can be robustly demonstrated using biophysical methods and, crucially, in a cellular context with the Cellular Thermal Shift Assay. Target validation is then achieved by systematically demonstrating the downstream consequences of this engagement, including the degradation of a panel of known Hsp90 client proteins, induction of the Hsp70 biomarker, and the resulting anti-proliferative and pro-apoptotic effects. The protocols and data presented in this guide provide a solid framework for researchers to rigorously assess the activity of 17-DMAG and other Hsp90 inhibitors in preclinical drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Co-treatment with heat shock protein 90 inhibitor 17-dimethylaminoethylamino-17-demethoxygeldanamycin (DMAG) and vorinostat: a highly active combination against human Mantle Cell Lymphoma (MCL) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. researchgate.net [researchgate.net]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Alvespimycin Hydrochloride in vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvespimycin Hydrochloride (also known as 17-DMAG or KOS-1022) is a potent, second-generation, water-soluble inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of numerous client proteins, many of which are oncoproteins involved in signal transduction pathways that drive cancer cell proliferation, survival, and metastasis.[2][4] By inhibiting the ATPase activity of HSP90, Alvespimycin leads to the proteasomal degradation of these client proteins, making it a promising agent in oncology research.[1][3] Compared to its predecessor, tanespimycin (17-AAG), Alvespimycin demonstrates superior pharmacokinetic properties, including increased water solubility, higher oral bioavailability, and reduced hepatotoxicity.[3][5]

These application notes provide a comprehensive overview of in vivo experimental protocols for this compound, focusing on xenograft models of cancer. Detailed methodologies for efficacy, pharmacokinetic, and pharmacodynamic studies are presented to guide researchers in their preclinical drug development efforts.

Mechanism of Action: HSP90 Inhibition

Alvespimycin binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function. This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins. Key oncoproteins targeted by this mechanism include AKT, CDK4, and ERBB2 (HER2).[3] A hallmark of HSP90 inhibition is the compensatory induction of heat shock proteins, particularly HSP70, which serves as a valuable pharmacodynamic biomarker.[3][5]

References

- 1. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. mdpi.com [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for 17-DMAG Dosage and Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of 17-DMAG (Alvespimycin), a potent inhibitor of Heat Shock Protein 90 (HSP90), in preclinical mouse models. The following sections detail established dosages, administration routes, and experimental protocols synthesized from peer-reviewed literature to guide researchers in designing in vivo studies.

Introduction

17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) is a water-soluble analog of the HSP90 inhibitor 17-AAG.[1] By inhibiting HSP90, 17-DMAG disrupts the folding and stability of numerous oncogenic client proteins, leading to their degradation and subsequent anti-tumor effects.[2][3] Its superior pharmaceutical properties, including increased water solubility and oral bioavailability compared to 17-AAG, have made it a valuable tool in preclinical cancer research.[1][4] These notes are intended to provide a practical guide for the use of 17-DMAG in murine experimental models.

Data Presentation: 17-DMAG Dosage and Administration in Murine Models

The following tables summarize quantitative data from various studies, offering a comparative look at dosing regimens across different cancer models and administration routes.

Table 1: Intraperitoneal (i.p.) Administration of 17-DMAG

| Mouse Model | Dosage | Dosing Schedule | Key Findings |

| Gastric Cancer (AGS Xenograft) | 10 mg/kg | 3 times a week for 4 weeks | Significant reduction in tumor volume and weight.[3] |

| Chronic Lymphocytic Leukemia (TCL1-SCID) | 10 mg/kg | 5 times a week | Prolonged survival and reduced white blood cell count.[5] |

| Osteosarcoma (Xenograft) | 25 mg/kg | 3 times a week for 4 weeks | Inhibition of tumor cell proliferation.[6] |

| Atherosclerosis (ApoE-/-) | 2 mg/kg | Every 2 days for 10 weeks | Decreased reactive oxygen species (ROS) levels in aortic plaques.[7] |

Table 2: Intravenous (i.v.) Administration of 17-DMAG

| Mouse Model | Dosage | Dosing Schedule | Key Findings |

| Breast Cancer (MDA-MB-231 Xenograft) | 75 mg/kg | Single dose | Drug retained longer in tumors than in normal tissues; induced HSP70 expression.[8] |

| Medulloblastoma (Allograft) | 15 mg/kg | 3 consecutive days per week | Prevented tumor formation and growth in a p53-dependent manner.[9] |

Table 3: Oral (p.o.) Administration of 17-DMAG

| Mouse Model | Dosage | Dosing Schedule | Key Findings |

| Spinal and Bulbar Muscular Atrophy (SBMA) | 10 mg/kg | Not specified | Ameliorated motor neuron degeneration.[10] |

| Adult T-cell Leukemia (ATL) Model | Not specified | Not specified | Attenuated tumor-cell infiltration and improved survival.[11] |

Experimental Protocols

The following are detailed methodologies for key experiments involving 17-DMAG in mice.

Protocol 1: Preparation of 17-DMAG for In Vivo Administration

-

Materials:

-

17-DMAG hydrochloride powder

-

Sterile 0.9% saline or 5% dextrose solution

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

-

Procedure:

-

Aseptically weigh the required amount of 17-DMAG powder.

-

Reconstitute the powder in a sterile vehicle. For intravenous administration, 0.9% saline or 5% dextrose can be used to achieve a final concentration typically between 0.1 to 1.0 mg/mL.[12] For intraperitoneal injection in a gastric cancer model, 17-DMAG was dissolved in 100 μL of normal saline.[3]

-

Ensure complete dissolution by vortexing the vial.

-

Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

-

Prepare dosing solutions fresh for each set of experiments or as stability data allows. One study noted that solutions were freshly prepared weekly for a long-term study.[10]

-

Protocol 2: Administration of 17-DMAG to Mice

-

Intraperitoneal (i.p.) Injection:

-

Properly restrain the mouse, ensuring the head is tilted downwards to displace abdominal organs.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no fluid (urine or blood) is drawn back, indicating correct placement.

-

Inject the prepared 17-DMAG solution slowly. A typical injection volume is 100-200 µL.[3]

-

-

Intravenous (i.v.) Injection (Tail Vein):

-

Warm the mouse under a heat lamp to dilate the tail veins.

-

Place the mouse in a suitable restrainer.

-

Swab the tail with 70% ethanol to clean the injection site and improve vein visibility.

-

Using a 27-30 gauge needle, cannulate one of the lateral tail veins.

-

Slowly inject the 17-DMAG solution. Observe for any swelling which would indicate a subcutaneous leak.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Oral Gavage:

-

Use a proper-sized, ball-tipped gavage needle.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

-

Gently insert the gavage needle into the esophagus. Do not force the needle if resistance is met.

-

Administer the 17-DMAG solution slowly to prevent aspiration.

-

Protocol 3: Xenograft Tumor Model Study

-

Cell Preparation: Culture human cancer cells (e.g., AGS gastric cancer cells) under standard conditions.[3] Harvest cells during the logarithmic growth phase and resuspend in a suitable medium, such as a mixture of Matrigel and PBS.[9]

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flanks of immunocompromised mice (e.g., nude or SCID mice).[3][9]

-

Tumor Growth Monitoring: Allow tumors to reach a palpable or predetermined size (e.g., 100 mm³).[9] Measure tumor dimensions regularly (e.g., twice weekly) using calipers and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[6]

-

Treatment Initiation: Randomize mice into control (vehicle) and treatment groups.

-

Drug Administration: Administer 17-DMAG according to the desired dose and schedule (e.g., 10 mg/kg, i.p., 3 times a week).[3]

-

Endpoint Analysis: Monitor mice for signs of toxicity, including body weight changes.[3][9] At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, or molecular studies (e.g., Western blotting for HSP90 client proteins).[3][8]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to 17-DMAG's mechanism of action and its application in research.

Caption: Mechanism of HSP90 inhibition by 17-DMAG leading to client protein degradation.

Caption: Experimental workflow for a mouse xenograft study using 17-DMAG.

Caption: Inhibition of the NF-κB pathway by 17-DMAG through destabilization of IKK.

References

- 1. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]

- 5. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSP90 inhibition by 17-DMAG attenuates oxidative stress in experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alvespimycin Hydrochloride Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvespimycin Hydrochloride, also known as 17-DMAG Hydrochloride, is a potent, water-soluble analog of geldanamycin that acts as a heat shock protein 90 (HSP90) inhibitor.[1][2][3] It binds to the ATP-binding pocket of HSP90, leading to the proteasomal degradation of HSP90 client proteins.[4][5][6] Many of these client proteins are oncoproteins critical for tumor cell proliferation and survival, including Her-2, EGFR, Akt, and Raf-1.[4][5] This mechanism makes Alvespimycin a compound of significant interest in cancer research and drug development.[1][7] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Synonyms | 17-DMAG HCl, KOS-1022, NSC707545 | [1] |

| Molecular Formula | C₃₂H₄₉ClN₄O₈ | [6][8] |

| Molecular Weight | 653.21 g/mol | [1][6] |

| CAS Number | 467214-21-7 | [1][8] |

| Appearance | Solid | [1][8] |

| Purity | ≥99% by HPLC | [1] |

| Mechanism of Action | Potent HSP90 inhibitor (IC₅₀ = 62 ± 29 nM) | [1][9] |

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions.

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥26.2 mg/mL (≥40.1 mM) | Some sources report solubility up to 100 mg/mL (153.09 mM). Use fresh, anhydrous DMSO for best results. | [1][9] |

| Water | ≥3.04 mg/mL (≥4.65 mM) | Warming the solution to 37°C and using an ultrasonic bath can aid dissolution. | [1] |

| Ethanol | Insoluble | [1][9] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the most common solvent for this compound.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Sterile, precision pipettes and tips

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.53 mg of the compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound. For a 10 mM solution, add 1 mL of DMSO for every 6.53 mg of compound.

-

Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to facilitate dissolution if necessary.[1]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[10]

Protocol 2: Preparation of a 1 mg/mL this compound Stock Solution in Water

For certain cell culture applications, a stock solution in an aqueous buffer may be preferred.

Materials:

-

This compound (solid)

-

Sterile, deionized, or distilled water

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Sterile, precision pipettes and tips

-

Water bath or incubator at 37°C

-

Ultrasonic bath

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature.

-

Weighing: Weigh out the desired amount of this compound. For 1 mL of a 1 mg/mL solution, use 1 mg of the compound.

-

Dissolution: Add the appropriate volume of sterile water.

-

Mixing: To aid dissolution, warm the vial to 37°C and use an ultrasonic bath until the solid is completely dissolved.[1]

-

Sterilization (Optional): If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Storage: Aqueous solutions of this compound are not stable for long-term storage and should be prepared fresh. It is not recommended to store aqueous solutions for more than one day.[1][3]

Quality Control

To ensure the integrity and activity of the prepared stock solution, the following quality control measures are recommended:

-

Visual Inspection: The stock solution should be clear and free of any precipitates.

-

Concentration Verification: The concentration can be verified using UV-Vis spectrophotometry by measuring the absorbance at the appropriate wavelength.

-

Functional Assay: The biological activity of the stock solution can be confirmed by treating a sensitive cell line (e.g., SKBR3 or SKOV3 cells) and measuring the degradation of a known HSP90 client protein, such as Her2, by Western blot.[10]

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as an HSP90 inhibitor.

Caption: Mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing this compound stock solutions.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. westbioscience.com [westbioscience.com]

- 4. Alvespimycin | C32H48N4O8 | CID 5288674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C32H49ClN4O8 | CID 9852573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alvespimycin (17-DMAG) hydrochloride (CAS 467214-21-7) | Abcam [abcam.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Cell Culture Treatment with 17-DMAG

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) is a water-soluble, synthetic analog of the ansamycin antibiotic geldanamycin.[1][2] It functions as a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][3] By binding to the ATP pocket of HSP90, 17-DMAG disrupts the chaperone's function, leading to the proteasomal degradation of its client proteins, many of which are oncoproteins.[3][4] This targeted disruption of key cellular pathways makes 17-DMAG a compound of significant interest in cancer research and drug development, where it has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth in various cancer models.[5][6]

Mechanism of Action

The anticancer effects of 17-DMAG are primarily attributed to its inhibition of HSP90, which leads to two main consequences: the canonical pathway involving the degradation of HSP90 client proteins, and a non-canonical pathway involving the generation of reactive oxygen species (ROS).[7]

Canonical Pathway: 17-DMAG competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its ATPase activity.[3][7] This prevents the proper folding and stabilization of HSP90 client proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[4] Key HSP90 client proteins implicated in oncogenesis include:

The degradation of these proteins disrupts multiple pro-survival signaling pathways, leading to cell cycle arrest and apoptosis.[11]

Non-Canonical Pathway: 17-DMAG can also induce cellular stress through the generation of reactive oxygen species (ROS).[7][12] This is thought to occur through the quinone moiety in its structure.[7] The resulting oxidative stress can contribute to apoptosis and is coupled with a decrease in the expression of antioxidant enzymes.[7][12]

Data Presentation

Table 1: In Vitro Efficacy of 17-DMAG in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |

| AGS, SNU-1, KATO-III | Gastric Cancer | Proliferation Assay | 10-200 nM | 24h, 48h | [7] |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | MTT Assay | Dose-dependent inhibition | 48h | [13] |

| MG63, Saos, HOS, NY | Osteosarcoma | MTT Assay | ~70-75 nM | 24h | [14] |

| SKBR3 | Breast Cancer | Cytotoxicity Assay | GI50: 29 nM | Not Specified | [9] |

| SKOV3 | Ovarian Cancer | Cytotoxicity Assay | GI50: 32 nM | Not Specified | [9] |

| MDA-MB-231 | Breast Cancer | Proliferation Assay | <2 µM | 72h | [8] |

Signaling Pathways and Experimental Workflow Diagrams

Caption: Mechanism of 17-DMAG action in cancer cells.

Caption: General experimental workflow for 17-DMAG treatment.

Experimental Protocols

Protocol 1: Cell Proliferation and Viability (MTT Assay)

This protocol is adapted from methodologies used for assessing the anti-proliferative effects of 17-DMAG in osteosarcoma and gastric cancer cell lines.[7][14]

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

17-DMAG stock solution (e.g., 10 mM in DMSO, store at -20°C)

-

96-well cell culture plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[7][14]

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of 17-DMAG in complete growth medium. Typical final concentrations for initial screening range from 0 nM (vehicle control) to 1000 nM.[14]

-

Remove the medium from the wells and add 100 µL of the 17-DMAG dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7][8][13]

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[14]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance at 570 nm using a microplate reader.[14]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is a general guide based on standard western blotting procedures used to assess the effect of 17-DMAG on HSP90 client proteins.[7][8]

Materials:

-

Cells treated with 17-DMAG as described above (in 6-well plates or larger)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against HSP90, HSP70, AKT, MET, PARP, Caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

After treatment with 17-DMAG for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS.[8]

-

Lyse the cells in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methodology used to analyze the effect of 17-DMAG on the cell cycle of osteosarcoma cells.[14]

Materials:

-

Cells treated with 17-DMAG

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat cells with 17-DMAG (e.g., 50, 75, 100 nM) for a specified time, such as 12 or 24 hours.[14]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.[14]

Concluding Remarks

17-DMAG is a potent HSP90 inhibitor with significant anti-cancer activity demonstrated across a range of cell lines. The provided protocols offer a foundation for investigating its effects in a laboratory setting. Researchers should optimize concentrations and treatment durations for their specific cell lines of interest. The dual mechanism of action, involving both the degradation of oncogenic client proteins and the induction of oxidative stress, presents multiple avenues for further investigation and potential therapeutic exploitation.

References

- 1. Geldanamycin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. selleckchem.com [selleckchem.com]

- 10. ashpublications.org [ashpublications.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 17-DMAG on diffuse large B-cell lymphoma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]